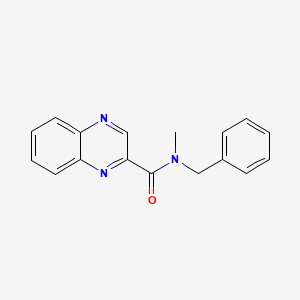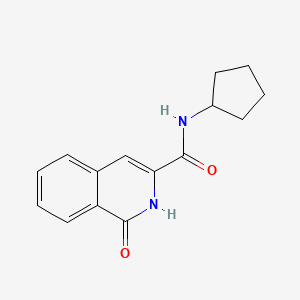![molecular formula C18H17N7O B7496515 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B7496515.png)
3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide, also known as BCTP, is a small molecule antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
作用機序
The mechanism of action of 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide involves the competitive inhibition of the binding of glutamate, the endogenous ligand of mGluR1, to the receptor. By blocking the activation of mGluR1, 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide can modulate the downstream signaling pathways that are involved in various physiological and pathological processes. For example, in the central nervous system, mGluR1 activation can enhance synaptic transmission and plasticity, while mGluR1 blockade can reduce excitotoxicity and inflammation.
Biochemical and Physiological Effects:
3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide has been shown to have various biochemical and physiological effects depending on the system and disease being studied. For example, in animal models of chronic pain, 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide can reduce mechanical allodynia and thermal hyperalgesia by blocking mGluR1-mediated sensitization of dorsal horn neurons. In animal models of anxiety and addiction, 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide can attenuate the behavioral and neurochemical changes induced by stress or drug exposure by modulating mGluR1-mediated synaptic plasticity in the amygdala and the nucleus accumbens. In animal models of neurodegenerative diseases, 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide can protect against excitotoxicity and oxidative stress by blocking mGluR1-mediated calcium influx and reactive oxygen species generation.
実験室実験の利点と制限
The advantages of using 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide in lab experiments include its high selectivity and potency for mGluR1, its well-established synthesis method and analytical techniques for quality control, and its availability from commercial sources. The limitations of using 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide in lab experiments include its potential off-target effects on other glutamate receptors or non-glutamate receptors, its limited solubility and stability in aqueous solutions, and its potential species differences in pharmacokinetics and pharmacodynamics.
将来の方向性
The future directions for using 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide in scientific research include the development of more selective and potent mGluR1 antagonists, the investigation of the role of mGluR1 in other systems and diseases, such as cancer and immune disorders, the exploration of the therapeutic potential of mGluR1 antagonism in various clinical settings, and the elucidation of the molecular mechanisms underlying mGluR1-mediated signaling and regulation.
合成法
The synthesis of 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide involves several steps, including the preparation of 3-(benzimidazol-1-yl)propanoic acid, the coupling of 3-(benzimidazol-1-yl)propanoic acid with 3-(1-methyltetrazol-5-yl)aniline, and the amidation of the resulting intermediate with propanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学的研究の応用
3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes, such as pain, anxiety, addiction, and neurodegenerative diseases. 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide has been shown to selectively block the activity of mGluR1 without affecting other subtypes of mGluRs or other neurotransmitter receptors. This selective pharmacological profile makes 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide a valuable tool for studying the specific functions of mGluR1 in different systems and diseases.
特性
IUPAC Name |
3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-24-18(21-22-23-24)13-5-4-6-14(11-13)20-17(26)9-10-25-12-19-15-7-2-3-8-16(15)25/h2-8,11-12H,9-10H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXAIUVWHSLICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)CCN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B7496440.png)
![N-benzyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496452.png)

![Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B7496461.png)

![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)
![N-[(3-methoxyphenyl)methyl]-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7496482.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7496497.png)

![2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496516.png)

![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)
![3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496542.png)
![3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)